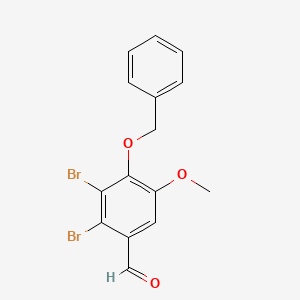

4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde

Description

Historical Development and Discovery

The synthesis of 4-(benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde emerged from advancements in halogenation and alkylation methodologies applied to aromatic aldehydes. While its exact first reported synthesis remains undocumented in public literature, its preparation aligns with strategies developed for structurally related compounds. For instance, alkylation of dihydroxybenzaldehydes with benzyl bromides, as demonstrated in the synthesis of 4-(benzyloxy)benzaldehyde, provided foundational techniques. The incorporation of bromine atoms at positions 2 and 3 likely originated from electrophilic bromination protocols, similar to those used in vanillin derivatization. Early work on dialkoxybenzaldehydes, such as the alkylation of 3,4-dihydroxybenzaldehyde with propargyl bromide, further established the reactivity patterns necessary for constructing its methoxy and benzyloxy substituents.

Significance in Organic Chemistry Research

This compound occupies a critical niche as a multifunctional intermediate in synthetic organic chemistry. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy, benzyloxy) groups, enabling participation in diverse reaction pathways. For example:

- Cross-coupling reactions : The bromine atoms serve as handles for Suzuki-Miyaura or Ullmann couplings, facilitating the construction of complex biaryl systems.

- Nucleophilic substitution : The aldehyde group can undergo condensation reactions, while the benzyloxy group offers a protective strategy for phenolic hydroxyl groups.

- Halogen exchange : The dibromo motif allows for selective mono- or polyfunctionalization via metal-halogen exchange.

These attributes make it invaluable for synthesizing polycyclic aromatic systems and functionalized ligands for coordination chemistry.

Position within Halogenated Benzaldehyde Family

This compound belongs to a subclass of halogenated benzaldehydes characterized by:

| Property | Comparative Analysis |

|---|---|

| Halogenation pattern | Dibromo substitution at adjacent positions (2,3) |

| Oxygenated substituents | Methoxy (electron-donating) and benzyloxy (bulky) |

| Reactivity profile | Enhanced electrophilicity at C-1 (aldehyde) |

This combination distinguishes it from simpler analogs like 2,4-dibromo-5-methoxybenzaldehyde, as the benzyloxy group introduces steric effects that influence regioselectivity in subsequent reactions.

Structural Relationship to Vanillin Derivatives

Structurally, this compound derives from vanillin (4-hydroxy-3-methoxybenzaldehyde) through two key modifications:

- Benzylation : Replacement of the phenolic hydroxyl at C-4 with a benzyloxy group via alkylation, a process optimized under phase-transfer conditions.

- Bromination : Electrophilic addition of bromine at C-2 and C-3, positions activated by the meta-directing aldehyde and ortho/para-directing methoxy groups.

The resultant structure, illustrated below, preserves the vanillin backbone while introducing synthetic handles for further elaboration:

$$ \text{Vanillin: } \text{4-HO-3-MeO-C}6\text{H}3\text{CHO} \rightarrow \text{4-BnO-2,3-Br}2\text{-5-MeO-C}6\text{H}_2\text{CHO} $$

This derivative exemplifies how vanillin’s natural product framework can be leveraged to create complex, functionalized building blocks for pharmaceutical and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O3/c1-19-12-7-11(8-18)13(16)14(17)15(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDBYGRZZHOMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde typically involves the bromination of 4-(Benzyloxy)-5-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 4-(Benzyloxy)-2,3-dibromo-5-methoxybenzoic acid.

Reduction: 4-(Benzyloxy)-2,3-dibromo-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can enhance its binding affinity to these targets, while the dibromo substituents can influence its reactivity and stability.

Comparison with Similar Compounds

Key Compounds for Comparison:

4-(Benzyloxy)-3-phenethoxybenzaldehyde (Synthesized in )

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (Precursor in )

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde ()

Data Table: Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Features |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde | 2,3-Br; 4-OBz; 5-OMe | C₁₅H₁₂Br₂O₃ | 400.07 | Not reported | Dibromination, aldehyde, ether |

| 4-(Benzyloxy)-3-phenethoxybenzaldehyde | 3-OCH₂CH₂Ph; 4-OBz | C₂₂H₂₀O₃ | 344.39 | Not reported | Ether chain extension |

| 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | 2,3-Br; 4-OH; 5-OMe | C₈H₆Br₂O₃ | 325.94 | Not reported | Phenolic -OH, dibromination |

| 4-[(2-Chloro-thiazol-5-yl)methoxy]-3-OMe-Bz | 4-OCH₂(thiazole-Cl); 3-OMe | C₁₂H₁₀ClNO₃S | 283.73 | 122–125 | Thiazole moiety, chloro substituent |

| 4-[(4-Cl-Bz)oxy]-3-methoxybenzaldehyde | 4-OBz(4-Cl); 3-OMe | C₁₅H₁₃ClO₃ | 276.71 | Not reported | Chlorobenzyl group |

Stability and Commercial Viability

- The target compound’s discontinued status () contrasts with commercially available analogs like 4-[(2-chloro-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde, suggesting challenges in large-scale synthesis or stability under storage conditions .

Biological Activity

4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Benzyloxy group : Enhances solubility and reactivity.

- Dibromo substitutions : Located at the 2 and 3 positions of the benzene ring, influencing biological interactions.

- Methoxy group : Positioned at the 5 position of the benzaldehyde moiety.

Molecular Formula : C₁₅H₁₂Br₂O₃

Molecular Weight : Approximately 400.06 g/mol

Appearance : Pale cream powder

Melting Point : Ranges from 215.5 to 221.5 °C .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Bromination of Precursor Compounds : Utilizing dibromomethane in the presence of bases.

- Aldol Condensation Reactions : Involving appropriate aromatic aldehydes and ketones followed by functional group modifications .

Interaction Studies

Research indicates that this compound interacts with various biological targets, which may mediate its therapeutic effects. Preliminary data suggest potential interactions with specific enzymes and receptors that could be pivotal in its biological activity .

Enzyme Inhibition

The presence of functional groups like methoxy and benzyloxy suggests that this compound could inhibit certain enzymes involved in metabolic pathways. This aspect is crucial for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural similarities and differences with other compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | C₈H₆Br₂O₃ | Lacks benzyloxy group; different biological activity |

| 4-Benzyloxy-2-methoxybenzaldehyde | C₁₅H₁₄O₃ | No dibromination; different reactivity |

| 2-Benzyloxy-3,5-dimethoxybromobenzene | C₁₅H₁₄BrO₃ | Contains two methoxy groups; altered properties |

This table illustrates how variations in substituents can significantly influence chemical properties and biological activities, underscoring the unique profile of this compound within this class of compounds .

Case Studies and Research Findings

Although direct studies on the biological activity of this compound are scarce, related investigations provide valuable insights:

- In Vitro Studies : Related compounds have shown significant inhibition of cancer cell proliferation and migration, suggesting that derivatives may exhibit similar properties .

- Mechanistic Insights : Research indicates that structural features such as bromination and methoxylation can enhance or alter the bioactivity of benzaldehyde derivatives .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodology : A common approach involves sequential functionalization of a vanillin derivative. First, introduce the benzyloxy group via alkylation of the phenolic -OH using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent bromination at positions 2 and 3 can be achieved using bromine (Br₂) in acetic acid or a brominating agent like NBS (N-bromosuccinimide) with a catalyst. Reaction optimization includes controlling temperature (0–25°C for bromination to avoid over-substitution) and stoichiometry (2.2 equiv Br₂ for selective di-bromination). Purification via column chromatography (hexane/EtOAc) is recommended due to polar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on the aldehyde proton (δ 9.8–10.2 ppm) and splitting patterns from bromine’s quadrupolar effects. The methoxy (δ ~3.8 ppm) and benzyloxy (δ ~5.1 ppm for -OCH₂Ph) groups are key markers.

- IR : Confirm the aldehyde C=O stretch (~1680–1700 cm⁻¹) and absence of -OH (if benzyloxy substitution is complete).

- Mass Spec (HRMS) : Account for bromine’s isotopic pattern (1:2:1 for two Br atoms) to validate molecular ion peaks.

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dibromo and benzyloxy groups influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodology : The electron-withdrawing bromine atoms deactivate the ring, directing electrophilic attacks to the less hindered position (e.g., para to the methoxy group). Computational studies (DFT) can map Fukui indices to predict reactive sites. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80–100°C shows preference for coupling at the 6-position (meta to bromines). Monitor competing debromination by GC-MS and optimize ligand choice (e.g., SPhos for enhanced selectivity) .

Q. What contradictions arise in interpreting NMR data due to bromine’s heavy atom effect, and how can they be resolved?

- Methodology : Bromine’s quadrupolar relaxation broadens NMR signals, complicating integration. Use high-field NMR (≥500 MHz) and dilute samples to reduce dipole-dipole interactions. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to correlate aldehyde protons with adjacent carbons. Compare with model compounds (e.g., mono-brominated analogs) to assign signals. Dynamic NMR experiments can assess rotational barriers around the benzyloxy group .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

- Methodology : The aldehyde group enables condensation with amines to form Schiff bases, which are intermediates in heterocyclic synthesis (e.g., quinazolines or imidazoles). For example, react with aminopyridines under acidic conditions to generate cores for kinase inhibitors. Evaluate bioactivity via in vitro assays (e.g., MIC for antimicrobial studies). Derivatives with substituted benzyloxy groups show enhanced lipophilicity, improving membrane permeability in cellular models .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar dibromo-benzaldehydes: How should researchers validate purity and structural consistency?

- Methodology : Variations may stem from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to detect polymorph transitions. Use elemental analysis (C, H, Br) to confirm stoichiometry. Cross-check with HPLC (C18 column, MeCN/H₂O mobile phase) to quantify impurities. If literature values conflict, replicate synthesis under cited conditions and compare with authenticated samples (e.g., commercial 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, CAS 2973-75-3) .

Application in Experimental Design

Q. In photophysical studies, how does the bromine substitution impact fluorescence quenching, and what applications arise from this property?

- Methodology : Heavy-atom effect from bromine enhances spin-orbit coupling, promoting intersystem crossing and reducing fluorescence. Use UV-Vis and fluorescence spectroscopy to quantify quenching efficiency (e.g., Stern-Volmer analysis). Applications include designing triplet photosensitizers for PDT (photodynamic therapy) or as quenchers in FRET-based molecular probes. Compare with non-brominated analogs to isolate the heavy-atom contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.